molecular formula C5H3BrFNO B1519481 3-Bromo-5-fluoropyridin-2-OL CAS No. 884494-94-4

3-Bromo-5-fluoropyridin-2-OL

Cat. No. B1519481
M. Wt: 191.99 g/mol
InChI Key: UPHUCWCSEZGVJO-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropyridin-2-OL is a chemical compound with the molecular formula C5H3BrFNO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluoropyridin-2-OL consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring has bromine and fluorine substituents at the 3rd and 5th positions respectively, and a hydroxyl group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-fluoropyridin-2-OL include a molecular weight of 192.0 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the available data.

Scientific Research Applications

Mechanisms of Action and Clinical Strategies

3-Bromo-5-fluoropyridin-2-OL is related to compounds studied for their mechanisms of action in cancer treatment. 5-Fluorouracil, a related compound, has been extensively studied, revealing insights into its anticancer activity and the challenges of drug resistance. Technological advancements like DNA microarray profiling have potential in identifying novel genes associated with resistance to treatments like 5-Fluorouracil, which could be therapeutically valuable for chemotherapy or as predictive biomarkers (Longley, Harkin, & Johnston, 2003).

Chemoselective Functionalization

The chemoselective functionalization of halogen-substituted pyridines, which are structurally similar to 3-Bromo-5-fluoropyridin-2-OL, has been explored. For instance, the study of 5-bromo-2-chloro-3-fluoropyridine demonstrated the ability to selectively substitute different halogen groups under varying conditions, illustrating the compound's versatility in chemical synthesis. This suggests potential applications of 3-Bromo-5-fluoropyridin-2-OL in synthesizing a range of structurally diverse compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synergistic Antitumor Effects

Compounds structurally related to 3-Bromo-5-fluoropyridin-2-OL, such as 3-Bromopyruvic acid (3-BP) in combination with 5-Fluorouracil (5-FU), have been studied for their synergistic antitumor effects. These studies have shown significant suppression of tumor growth and suggest that 3-Bromo-5-fluoropyridin-2-OL could potentially be studied for similar synergistic effects in cancer treatment (Chong et al., 2017).

Synthesis of Substituted Pyridines

The compound has been used in the synthesis of substituted pyridines, indicating its role in the versatile synthesis of complex chemical structures. The ability to generate 3,5-disubstituted 2-fluoropyridines and 2-pyridones showcases the compound's utility in chemical synthesis and the potential for creating a variety of biologically active molecules (Sutherland & Gallagher, 2003).

Safety And Hazards

Safety information for 3-Bromo-5-fluoropyridin-2-OL indicates that it may be harmful if swallowed, inhaled, or comes in contact with skin. It may cause eye irritation. Precautionary measures include wearing protective gloves and eye protection .

properties

IUPAC Name

3-bromo-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHUCWCSEZGVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654560
Record name 3-Bromo-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoropyridin-2-OL

CAS RN

884494-94-4
Record name 3-Bromo-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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